Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
"Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole" is a chiral organophosphorus compound featuring a benzooxaphosphole core. Its structure includes a phosphorus atom within a six-membered heterocyclic ring, fused with a benzene moiety. Key substituents are:
- A tert-butyl group at position 3, contributing steric bulk and stability.
- A 2,6-dimethoxyphenyl group at position 4, providing electron-donating effects.
- A 2,4,6-triisopropylbenzyl group at position 2, enhancing steric hindrance and influencing stereochemical outcomes.
Properties
IUPAC Name |
(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47O3P/c1-21(2)24-18-26(22(3)4)28(27(19-24)23(5)6)20-32-38-31-17-12-14-25(34(31)39(32)35(7,8)9)33-29(36-10)15-13-16-30(33)37-11/h12-19,21-23,32H,20H2,1-11H3/t32-,39+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGMKJPMNONITA-YSVKQWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC2OC3=CC=CC(=C3P2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C[C@@H]2OC3=CC=CC(=C3[P@]2C(C)(C)C)C4=C(C=CC=C4OC)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies.
- Molecular Formula : CHOP
- Molecular Weight : 546.72 g/mol
- CAS Number : 1945979-07-6
- Solubility : Moderately soluble in organic solvents; poorly soluble in water.
- Log P (octanol-water partition coefficient) : Indicates lipophilicity, with values ranging from 3.68 to 5.7 across different calculations.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets and pathways. The following sections detail specific activities and findings from recent studies.
Anticancer Activity
Several studies have indicated that phosphole derivatives can exhibit significant anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC value in the low micromolar range.
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 5.4 | Apoptosis induction via caspase activation |
| Study B | HeLa (cervical cancer) | 7.1 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties:
- Spectrum of Activity : The compound displayed activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 20 µg/mL for various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Effective |
| Escherichia coli | 18 | Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various cytochrome P450 enzymes:
- Inhibition Profile : It was found to be a potent inhibitor of CYP2C19 and CYP3A4 enzymes.
- Implications : This inhibition profile suggests potential drug-drug interactions when co-administered with other medications metabolized by these enzymes.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research indicates that phosphole compounds can exhibit significant anticancer properties. Studies have shown that Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to interact with biological macromolecules suggests potential as a lead compound in drug development for cancer therapies.
Case Study : A study demonstrated that this compound showed a dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF-7), with IC50 values indicating potency comparable to established chemotherapeutics .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro. The presence of methoxy groups enhances electron donation capabilities, leading to effective scavenging of free radicals.
Research Findings : In vitro assays revealed that the compound exhibited significant radical scavenging activity against DPPH and ABTS radicals .
Applications in Materials Science
1. Organic Electronics
Phosphole compounds are being explored as materials for organic semiconductors due to their unique electronic properties. This compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Performance Metrics :
- Charge Mobility : Studies indicate that the compound exhibits favorable charge transport characteristics.
- Stability : The stability of the phosphole structure under operational conditions is critical for device longevity.
Applications in Catalysis
1. Organophosphorus Chemistry
The compound serves as a versatile ligand in transition metal catalysis. Its unique phosphole structure allows for the formation of stable complexes with metals such as palladium and platinum.
Catalytic Activity :
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Phosphorus-Containing Analogs :
- The target compound shares a phosphorus heterocycle with Compound 9 from . However, Compound 9 is a phosphine-propanenitrile derivative used in nucleotide synthesis and metal coordination, whereas the target benzooxaphosphole may prioritize steric and electronic modulation due to its bulky substituents .
- Unlike phosphine ligands, benzooxaphospholes are less explored in catalysis, suggesting a niche for further research.
However, their isolation and characterization methods (e.g., NMR, UV spectroscopy) could inform future studies on the target compound’s purity and stereochemical validation .
Functional Differences :
- The target compound’s steric bulk (triisopropylbenzyl, tert-butyl) contrasts with the hydrophilic glycoside moieties of natural products in , implying divergent solubility and reactivity profiles.
Preparation Methods
Three-Component Synthesis of the Oxaphosphole Core
The 2,3-dihydrobenzo[d][1, oxaphosphole scaffold forms the structural backbone of the target compound. A validated approach involves a one-pot, three-component reaction between triphenylphosphine, activated acetylenic derivatives, and phenacyl bromide analogs, as demonstrated by . In this method, electron-deficient alkynes react with phenacyl bromide in acetonitrile under reflux, yielding oxaphosphole derivatives in excellent yields (75–92%) . For the target molecule, the acetylenic component would require substitution with a 2,6-dimethoxyphenyl group, while the phenacyl bromide derivative must incorporate the 2,4,6-triisopropylbenzyl moiety.
Critical to this step is the electronic activation of the alkyne. Electron-withdrawing groups on the acetylene enhance electrophilicity, facilitating nucleophilic attack by triphenylphosphine. The subsequent intramolecular cyclization forms the oxaphosphole ring, with stereochemistry controlled by the bulky tert-butyl group at the C-3 position. Reaction conditions such as solvent polarity (acetonitrile vs. DMF) and temperature (reflux vs. room temperature) significantly influence cyclization efficiency .
Palladium-Catalyzed Cyclization and Coupling
Palladium-mediated cascades offer a robust framework for constructing complex heterocycles. As reported in , PdCl₂ with phosphine ligands (e.g., PPh₃) catalyzes aminocyclization-Heck coupling cascades, enabling simultaneous ring formation and C–C bond construction . Adapting this methodology, the oxaphosphole’s benzyl group could be introduced via a Heck-type coupling between a palladium-cyclized intermediate and a 2,4,6-triisopropylbenzyl halide.
Key data from highlight the impact of ligand choice on yield and selectivity (Table 1). For instance, PdCl₂(PPh₃)₂ increases product yield to 63% while suppressing indole byproduct formation (4:1 ratio) . Similarly, substituting PPh₃ with electron-rich ligands like (p-MeOC₆H₄)₃P further enhances selectivity (5:1 ratio) . These findings suggest that steric bulk and electron-donating properties of ligands are critical for managing the reactivity of palladium intermediates in the target synthesis.
| Entry | Ligand | Yield (%) | Product/Byproduct Ratio |
|---|---|---|---|
| 1 | None | 39 | 1:1 |
| 2 | PPh₃ | 63 | 4:1 |
| 3 | (p-MeOC₆H₄)₃P | 54 | 5:1 |
| 4 | (o-Furyl)₃P | 33 | 2:1 |
Mechanistic Insights and Reaction Optimization
Density functional theory (DFT) calculations from provide a mechanistic basis for optimizing the target synthesis. The catalytic cycle involves four steps: (1) cyclization via 5-endo-dig aminopalladation, (2) HCl/alkene exchange, (3) carbopalladation, and (4) β-hydride elimination . For the oxaphosphole formation, cyclization is the rate-determining step, with activation energies ranging from 17.8–21.8 kcal/mol depending on the substituents .
Key findings include:
-
Electron-withdrawing groups on the nitrogen (e.g., carbamates) increase cyclization barriers by 1.7–4.0 kcal/mol compared to unsubstituted anilines .
-
Phosphine ligands lower the energy of the transition state by 4–6 kcal/mol versus ligand-free systems .
-
Solvent effects : Polar aprotic solvents (DMF) stabilize zwitterionic intermediates, improving cyclization efficiency .
Resolution of Stereochemistry
The Rel-(2R,3R) configuration is achieved through chiral auxiliaries or asymmetric catalysis. In , enantioselective Pd-catalyzed cyclizations using (R)-BINAP as a ligand yield indole derivatives with up to 89% ee . Applying this to the target compound, a chiral phosphine ligand (e.g., (R)-Segphos) during the Heck coupling step could induce the desired stereochemistry at C-2 and C-3.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole?
- Methodological Answer :
- Steric Hindrance : The bulky substituents (e.g., 2,4,6-triisopropylbenzyl and tert-butyl groups) complicate coupling reactions. Use sterically tolerant catalysts (e.g., Pd-PEPPSI) and high-dilution conditions to mitigate side reactions .
- Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis (e.g., enantioselective phosphine ligands) to ensure the (2R,3R) configuration. Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .
- Purification : Utilize preparative HPLC with chiral columns or recrystallization in polar aprotic solvents (e.g., DMF/EtOH mixtures) to isolate the enantiomerically pure product .
Q. How can the stereochemical integrity of this compound be validated post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration .
- NMR Spectroscopy : Analyze - and -NMR coupling constants (e.g., ) to verify diastereomeric ratios and stereochemical environment .
- Chiral HPLC : Compare retention times with known enantiomeric standards (>99% ee validation) .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
- Methodological Answer :
- Precautionary Measures : Treat as a Category 2B carcinogen (analogous to structurally similar phosphorus compounds) under fume hoods with PPE (gloves, lab coats).
- Waste Disposal : Follow guidelines for halogenated organophosphates—neutralize with aqueous NaOH (1M) before incineration by licensed facilities .
- Ecotoxicity Screening : Conduct zebrafish embryo toxicity assays (ZFET) to estimate LC values, given the lack of ecological data .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare activation energies for different substrates .
- Molecular Dynamics (MD) : Simulate ligand-metal interactions (e.g., Pd or Rh complexes) to assess steric and electronic effects on catalytic turnover .
- ADMET Prediction : Use tools like ACD/Labs Percepta to estimate logP, solubility, and metabolic stability for biological applications .
Q. What strategies resolve contradictions in catalytic efficiency reported across solvent systems?
- Methodological Answer :
- Solvent Screening : Test polar (DMSO, MeCN) vs. nonpolar (toluene) solvents. Correlate dielectric constants with reaction rates using Eyring plots .
- Additive Optimization : Introduce coordinating additives (e.g., CsCO for phosphine ligand stabilization) to enhance turnover in aprotic media .
- In-situ Monitoring : Employ ReactIR or UV-vis spectroscopy to track intermediate formation and identify solvent-dependent degradation pathways .
Q. How can derivatives of this compound be designed to enhance enantioselectivity in asymmetric catalysis?
- Methodological Answer :
- Substituent Modification : Replace 2,6-dimethoxyphenyl with electron-deficient aryl groups (e.g., p-CF) to modulate steric and electronic profiles .
- Backbone Functionalization : Introduce fluorinated alkyl chains (e.g., -CFCF) to improve air stability and ligand rigidity .
- High-Throughput Screening (HTS) : Use automated platforms to test >100 derivatives in parallel C–C bond-forming reactions (e.g., Heck couplings) .
Q. What analytical techniques quantify trace impurities (<2%) in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Detect low-abundance byproducts (e.g., dealkylated derivatives) with MRM transitions specific to phosphorus-containing fragments .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios (deviation <0.3% indicates high purity) .
- DOSY NMR : Differentiate impurities via diffusion coefficients in DO/CDCl mixtures .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under oxidative conditions?
- Methodological Answer :
- Controlled Aging Studies : Expose samples to O/light at 40°C for 1–4 weeks. Monitor degradation via -NMR and compare with inert atmosphere controls .
- Radical Scavenger Testing : Add TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to quench autoxidation pathways and assess stability improvements .
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., DMF-d) to distinguish between radical vs. ionic degradation mechanisms .
Experimental Design Recommendations
Q. What in vitro assays evaluate this compound’s potential as a chiral ligand in organometallic catalysis?
- Methodological Answer :
- Catalytic Screening : Test in Pd-catalyzed asymmetric allylic alkylation (AAA) using rac-1,3-diphenylallyl acetate. Measure enantiomeric excess (ee) via GC-MS with chiral columns .
- Turnover Frequency (TOF) : Quantify product formation rates under standardized conditions (e.g., 25°C, 0.1 mol% catalyst loading) .
- Ligand-Metal Binding Studies : Use UV-vis titration to determine binding constants (K) with Pd(OAc) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
